2-Butyl-1-ethyl-1H-pyrrole
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Overview
Description
2-Butyl-1-ethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of butyl and ethyl substituents on the nitrogen atom of the pyrrole ring. Pyrroles are known for their aromaticity and are found in various natural products and synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-ethyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes. For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles under mild conditions . These methods are efficient and offer good yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-ethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles to form substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrolidines, and various oxidized derivatives .
Scientific Research Applications
2-Butyl-1-ethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Some pyrrole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Pyrroles are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Butyl-1-ethyl-1H-pyrrole involves its interaction with molecular targets and pathways. Pyrroles can act as ligands, binding to specific receptors or enzymes and modulating their activity. The aromatic nature of pyrroles allows them to participate in π-π interactions and hydrogen bonding, influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-1H-pyrrole: Similar structure but lacks the ethyl group.
2-Ethyl-1H-pyrrole: Similar structure but lacks the butyl group.
1-Ethyl-2-methyl-1H-pyrrole: Contains both ethyl and methyl groups instead of butyl.
Uniqueness
2-Butyl-1-ethyl-1H-pyrrole is unique due to the presence of both butyl and ethyl substituents on the nitrogen atom, which can influence its chemical reactivity and biological activity compared to other pyrrole derivatives .
Properties
CAS No. |
76286-44-7 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-butyl-1-ethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-3-5-7-10-8-6-9-11(10)4-2/h6,8-9H,3-5,7H2,1-2H3 |
InChI Key |
QUTGKTFEMQHQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CN1CC |
Origin of Product |
United States |
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